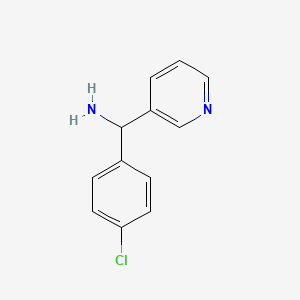

(4-Chlorophenyl)(pyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10/h1-8,12H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUVQMLTPOSSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424669 | |

| Record name | 1-(4-Chlorophenyl)-1-(pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883548-10-5 | |

| Record name | 1-(4-Chlorophenyl)-1-(pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 883548-10-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Analysis of (4-Chlorophenyl)(pyridin-3-yl)methanamine

Abstract: This technical guide provides an in-depth, multifaceted approach to the complete structural elucidation of (4-Chlorophenyl)(pyridin-3-yl)methanamine, a diarylmethanamine derivative of significant interest to medicinal chemistry and drug development. Recognizing the critical importance of unambiguous structural verification, this document moves beyond a mere listing of techniques. It presents an integrated workflow, detailing the strategic application of chemical synthesis, advanced spectroscopic methods (NMR, IR, MS), single-crystal X-ray crystallography, and computational modeling. Each section is grounded in fundamental principles, explaining the causality behind methodological choices to ensure a self-validating and robust analytical framework. This guide is intended for researchers, chemists, and drug development professionals who require a definitive and comprehensive understanding of this molecule's structural characteristics.

Introduction and Strategic Overview

(4-Chlorophenyl)(pyridin-3-yl)methanamine belongs to a class of compounds holding potential pharmacological value, drawing parallels with structures known to interact with biological systems. For instance, related (phenoxy-pyridin-3-yl)methylamines have been identified as selective noradrenaline reuptake inhibitors, highlighting the therapeutic relevance of this scaffold.[1] A precise and unequivocal determination of its three-dimensional structure is, therefore, a prerequisite for any meaningful investigation into its structure-activity relationships (SAR), pharmacokinetic properties, and overall potential as a therapeutic agent.

1.1 Chemical Identity and Physicochemical Properties

The foundational step in any analysis is the confirmation of the molecule's basic identity.

| Property | Value | Source |

| Chemical Name | (4-Chlorophenyl)(pyridin-3-yl)methanamine | - |

| CAS Number | 883548-10-5 | [2] |

| Molecular Formula | C₁₂H₁₁ClN₂ | [2] |

| Molecular Weight | 218.68 g/mol | [2] |

| Canonical SMILES | NC(C1=CC=C(Cl)C=C1)C2=CC=CN=C2 | [2] |

1.2 The Integrated Analytical Workflow

Structural elucidation is not a linear process but a synergistic one, where data from multiple orthogonal techniques are used to build a cohesive and irrefutable model of the molecule. This guide champions an integrated approach where spectroscopy provides the primary evidence of connectivity, crystallography offers the definitive solid-state structure, and computational methods serve to bridge theory with experimental results.

Caption: Integrated workflow for synthesis and structural elucidation.

Synthesis and Purification: Generating the Analyte

The logical and most common synthetic route to a diarylmethanamine is the reductive amination of its corresponding ketone precursor. The starting material, (4-Chlorophenyl)(pyridin-3-yl)methanone (CAS: 14548-44-8), is commercially available, making this a highly efficient pathway.[3][4]

2.1 Causality of Method Selection

Reductive amination is chosen for its high efficiency, operational simplicity, and the widespread availability of suitable reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent, ideal for reducing the intermediate imine in the presence of the ketone, though direct reduction of the ketone to an alcohol can be a competing reaction. A more controlled approach involves a dedicated imine-reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃], which is less reactive towards the ketone starting material.

2.2 Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of (4-Chlorophenyl)(pyridin-3-yl)methanone (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) is added ammonium acetate or a solution of ammonia in methanol (10-20 eq). The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: The reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (2.0 eq), is added portion-wise to the reaction mixture at 0 °C. Caution is advised as gas evolution may occur.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude amine is purified by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/heptane with 1% triethylamine) to afford the pure (4-Chlorophenyl)(pyridin-3-yl)methanamine.

Spectroscopic Analysis: Unveiling the Molecular Framework

Spectroscopy provides the primary evidence for the covalent structure of the molecule. The combination of NMR, IR, and MS creates a detailed picture of the atomic connectivity and functional groups present.

Caption: Orthogonal spectroscopic techniques for structural corroboration.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

3.1.1 Predicted ¹H NMR Spectrum (500 MHz, CDCl₃) The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.6 - 8.5 | m | 2H | Pyridine C2-H, C6-H | Protons adjacent to the electronegative nitrogen are significantly deshielded. |

| ~ 7.8 - 7.7 | m | 1H | Pyridine C4-H | Deshielded proton on the pyridine ring. |

| ~ 7.4 - 7.2 | m | 5H | Phenyl C2,3,5,6-H & Pyridine C5-H | Overlapping region for the four protons on the chlorophenyl ring (AA'BB' system) and one pyridine proton. |

| ~ 5.5 | s | 1H | Methine CH | The proton on the stereocenter, deshielded by two aromatic rings and the amino group. |

| ~ 2.0 | br s | 2H | Amine NH₂ | Broad singlet due to quadrupole broadening and exchange. Position is solvent-dependent. |

3.1.2 Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃) The ¹³C spectrum will confirm the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 148 | Pyridine C2, C6 | Carbons adjacent to the pyridine nitrogen. |

| ~ 142 - 138 | Phenyl C1, Pyridine C3 | Quaternary carbons attached to the methine carbon. |

| ~ 135 - 132 | Phenyl C4, Pyridine C4 | C-Cl carbon and the C4 pyridine carbon. |

| ~ 130 - 128 | Phenyl C2, C6 | Aromatic CH carbons. |

| ~ 128 - 126 | Phenyl C3, C5 | Aromatic CH carbons. |

| ~ 124 - 122 | Pyridine C5 | Aromatic CH carbon. |

| ~ 60 - 55 | Methine CH | The aliphatic carbon, deshielded by adjacent groups. |

3.1.3 Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, and 2D spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

-

Data Analysis: Process the spectra to assign all proton and carbon signals unambiguously, using the 2D correlation data to confirm connectivity.

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

3.2.1 Predicted IR Data

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Ar-H |

| ~ 2900 | C-H stretch (aliphatic) | Methine C-H |

| 1600 - 1450 | C=C and C=N ring stretching | Aromatic Rings |

| 1100 - 1000 | C-Cl stretch | Aryl Halide |

| 850 - 800 | C-H out-of-plane bend (para-substituted) | 1,4-disubstituted Phenyl |

3.2.2 Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid purified sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands and compare them to predicted values.[5]

3.3 Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which confirms the molecular formula.

3.3.1 Expected Mass and Isotopic Pattern

-

Molecular Formula: C₁₂H₁₁ClN₂

-

Monoisotopic Mass: 218.0611 (for ³⁵Cl)

-

Key Observation: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M), due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Key fragments would likely arise from the benzylic cleavage, leading to ions corresponding to the chlorophenylmethyl cation or the pyridinylmethyl cation.

3.3.2 Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that will likely yield the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass calculated for C₁₂H₁₂ClN₂⁺. The mass error should be less than 5 ppm.[5]

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopy provides connectivity, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

4.1 Protocol for Crystal Growth and X-ray Diffraction

-

Crystallization Screening: The key challenge is growing diffraction-quality single crystals. This is an empirical process.

-

Method: Slow evaporation is the most common technique. Other methods include vapor diffusion and solvent layering.

-

Solvent Systems: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane, dichloromethane). Start by dissolving the purified compound in a minimal amount of a "good" solvent and slowly adding a "poor" solvent (an anti-solvent) until turbidity is observed, then allowing it to stand undisturbed.

-

-

Crystal Mounting: Once suitable crystals are obtained, a single, defect-free crystal is mounted on a goniometer head.

-

Data Collection: The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion and placed in an X-ray diffractometer. A full sphere of diffraction data is collected.

-

Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.[6][7]

4.2 Expected Structural Insights

-

Conformation: The torsional angles between the phenyl, pyridine, and amine groups will be precisely determined.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice will be revealed, likely dominated by N-H···N hydrogen bonds between the amine of one molecule and the pyridine nitrogen of another.

-

Bond Parameters: Exact bond lengths and angles will serve as a benchmark for comparison with computational data.

Computational Modeling: Validating the Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict structural and spectroscopic properties from first principles, serving as an excellent tool for validating experimental findings.[7]

5.1 Protocol for DFT Calculations

-

Structure Input: Build an initial 3D model of (4-Chlorophenyl)(pyridin-3-yl)methanamine.

-

Geometry Optimization: Perform a full geometry optimization using a standard functional and basis set (e.g., B3LYP/6-311G**). This calculation finds the lowest energy conformation of the molecule.[7]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This confirms the structure is a true energy minimum (no imaginary frequencies) and predicts the IR spectrum.

-

NMR Calculation: Use the GIAO (Gauge-Including Atomic Orbital) method to predict the ¹H and ¹³C NMR chemical shifts.

-

Data Correlation: Compare the computationally predicted bond lengths/angles, IR frequencies, and NMR chemical shifts with the experimental data obtained from X-ray crystallography, FT-IR, and NMR spectroscopy, respectively. A strong correlation provides a high degree of confidence in the structural assignment.

Conclusion

The structural analysis of (4-Chlorophenyl)(pyridin-3-yl)methanamine requires a rigorous and integrated approach. A logical synthesis provides the necessary material for analysis. The synergistic application of NMR, IR, and high-resolution mass spectrometry establishes the molecular formula and covalent framework. This is then ideally confirmed by single-crystal X-ray diffraction, which provides the definitive solid-state 3D structure. Finally, computational DFT calculations serve to validate and correlate all experimental findings. This comprehensive workflow ensures a self-validating system, providing the trustworthy and authoritative structural data essential for advancing research in medicinal chemistry and drug development.

References

- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

El-Gharably, A. A., et al. (2021). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

B. M. Johnson, et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. PubMed. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Retrieved from [Link]

-

Li, G., et al. (2010). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. MDPI. Retrieved from [Link]

-

J. Kos, et al. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Retrieved from [Link]

Sources

- 1. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 883548-10-5|(4-Chlorophenyl)(pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. You are being redirected... [hit2lead.com]

- 4. 14548-44-8|(4-Chlorophenyl)(pyridin-3-yl)methanone|BLD Pharm [bldpharm.com]

- 5. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

(4-Chlorophenyl)(pyridin-3-yl)methanamine molecular weight and formula

Executive Summary

(4-Chlorophenyl)(pyridin-3-yl)methanamine is a prominent diarylmethylamine scaffold used in medicinal chemistry.[1] Structurally, it consists of a chiral methine center bridging a 4-chlorophenyl group, a 3-pyridyl ring, and a primary amine. This motif is a critical pharmacophore in the development of histamine H1 antagonists, monoamine transporter inhibitors, and certain oncology targets (e.g., kinase inhibitors).

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards, designed for researchers in early-stage drug discovery.

Physicochemical Profiling

The molecule exhibits amphoteric character due to the basicity of the primary amine and the pyridine nitrogen. The presence of the chlorine atom enhances lipophilicity (LogP), influencing blood-brain barrier (BBB) permeability—a key factor for CNS-active analogs.

Table 1: Core Chemical Data[1]

| Property | Value / Description |

| IUPAC Name | (4-Chlorophenyl)(pyridin-3-yl)methanamine |

| Common Name | |

| CAS Number | 883548-10-5 |

| Molecular Formula | |

| Molecular Weight | 218.68 g/mol |

| Exact Mass | 218.0611 Da |

| Chirality | 1 Chiral Center (Enantiomers: R and S) |

| Predicted pKa | ~8.9 (primary amine), ~3.5 (pyridine N) |

| Predicted LogP | 2.1 – 2.4 |

| Appearance | Pale yellow oil (free base) or White solid (HCl salt) |

Structural Visualization

The following diagram illustrates the molecular connectivity and key functional regions.[1]

Synthetic Methodologies

For research-scale production (gram to kilogram), the Reductive Amination of the corresponding ketone is the most robust pathway. It avoids the over-alkylation issues seen in direct alkylation and allows for mild conditions compatible with the pyridine ring.

Pathway A: Reductive Amination (Recommended)

This protocol utilizes (4-chlorophenyl)(pyridin-3-yl)methanone as the precursor.[1]

Reagents:

-

Precursor: (4-Chlorophenyl)(pyridin-3-yl)methanone[1]

-

Amine Source: Ammonium Acetate (

) or Ammonia in Methanol[1] -

Reductant: Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Solvent: Methanol (MeOH) or Dichloroethane (DCE)[1]

Step-by-Step Protocol:

-

Imine Formation: Dissolve 1.0 eq of (4-chlorophenyl)(pyridin-3-yl)methanone in anhydrous MeOH. Add 10.0 eq of Ammonium Acetate. Stir at room temperature for 1-2 hours to establish the ketone-imine equilibrium.

-

Note: Molecular sieves (3Å) can be added to drive equilibrium by removing water.

-

-

Reduction: Cool the solution to 0°C. Slowly add 1.5 eq of

portion-wise.-

Safety: Perform in a fume hood; cyanide generation is possible upon acidic workup.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via LC-MS for the disappearance of the ketone (

). -

Quench & Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). -

Purification: The pyridine nitrogen makes the product polar. Purify via flash column chromatography using DCM:MeOH (95:5) with 1%

additive.

Pathway B: Grignard Addition (Alternative)

Useful if the nitrile precursor is more accessible.[1]

-

Reagents: 3-Bromopyridine, Mg, 4-Chlorobenzonitrile.[1]

-

Mechanism: Formation of 3-pyridylmagnesium bromide

Addition to nitrile

Synthesis Workflow Diagram

Analytical Characterization

Validating the identity and purity of the synthesized compound is critical, particularly distinguishing it from the 2-pyridyl or 4-pyridyl isomers.[1]

Mass Spectrometry (ESI-MS)[1]

-

Expected Parent Ion

: 219.07 Da ( -

Pattern: Distinct 3:1 ratio of M : M+2 peaks due to Chlorine.[1]

Proton NMR ( -NMR, 400 MHz, )

-

Methine Proton (

): A diagnostic singlet or broad singlet around -

Pyridine Ring:

-

H-2 (adjacent to N): Singlet/doublet at

~8.5–8.6 ppm (most deshielded).[1] -

H-6: Doublet at

~8.4 ppm. -

H-4/H-5: Multiplets in the

7.2–7.6 ppm range.

-

-

Chlorophenyl Ring: Typical AA'BB' system appearing as two doublets around

7.3 ppm.[1]

Pharmaceutical Context: Chirality & Resolution

The central carbon is a chiral center. In biological systems, the R and S enantiomers often exhibit vastly different binding affinities to targets like Histamine H1 receptors or Serotonin transporters (SERT).

Chiral Resolution Strategy

Since the synthetic route produces a racemate, resolution is required for advanced biological testing.[1]

-

Derivatization: React the racemate with a chiral acid (e.g., L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid).[1]

-

Crystallization: The resulting diastereomeric salts will have different solubilities. Recrystallize from Ethanol/Water.

-

Free-Basing: Treat the purified salt with NaOH to release the enantiopure amine.[1]

References

-

BLDpharm. (2024).[1] (4-Chlorophenyl)(pyridin-3-yl)methanamine Product Entry. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 459522 (Related Analog: 4-(Pyridin-3-yl)aniline). Retrieved from

-

Afanasyev, O. I., et al. (2019).[1][2] Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. (General protocol reference). Retrieved from

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Retrieved from

Sources

Technical Profile & Identification Strategy: (4-Chlorophenyl)(pyridin-3-yl)methanamine

Executive Summary

(4-Chlorophenyl)(pyridin-3-yl)methanamine (CAS 883548-10-5) is a critical diarylmethylamine scaffold employed primarily as a high-value intermediate in medicinal chemistry. Its structural architecture—comprising an electron-deficient pyridine ring and an electron-rich (halogenated) phenyl ring linked by a chiral methanamine bridge—serves as a pharmacophore backbone for various H1-antihistamines, kinase inhibitors, and antiviral agents.

This guide provides a definitive technical profile, resolving common registry confusion with methylated analogs, and outlines a validated synthesis protocol based on reductive amination. The methodologies described below prioritize high-fidelity structural verification and scalable synthesis logic.

Identification & Registry Specifications

Accurate identification of this compound is frequently complicated by its structural similarity to its ketone precursor and

Core Registry Data

| Parameter | Specification | Notes |

| CAS Number | 883548-10-5 | Primary Identifier |

| Chemical Name | (4-Chlorophenyl)(pyridin-3-yl)methanamine | IUPAC Standard |

| Synonyms | Common vendor variations | |

| Molecular Formula | ||

| Molecular Weight | 218.68 g/mol | Monoisotopic Mass: 218.06 |

| MDL Number | MFCD08144803 | |

| InChI Key | BGUVQMLTPOSSPH-UHFFFAOYSA-N | |

| SMILES | NC(c1cccnc1)c1ccc(Cl)cc1 |

Structural differentiation (Common Pitfalls)

Researchers often confuse CAS 883548-10-5 with closely related analogs. It is vital to distinguish these to avoid synthesis errors.

-

The Ketone Precursor: (4-Chlorophenyl)(pyridin-3-yl)methanone (CAS 14548-44-8). Difference: Carbonyl group instead of amine.

-

The N-Methyl Derivative: amine (CAS 1156267-03-6).[1][2] Difference: Secondary amine vs. Primary amine.

Validated Synthesis Protocol

The most robust route to CAS 883548-10-5 is the reductive amination of the corresponding ketone. This method is preferred over Grignard addition to nitriles due to the higher stability of the ketone precursor and cleaner impurity profiles.

Reaction Logic & Mechanism

The synthesis proceeds via the formation of an in situ imine intermediate, which is subsequently reduced by a hydride source. Ammonium acetate (

Reagents:

-

Precursor: (4-Chlorophenyl)(pyridin-3-yl)methanone (1.0 eq)

-

Amine Source: Ammonium Acetate (

) (10.0 eq) -

Reducing Agent: Sodium Cyanoborohydride (

) (3.0 eq) -

Solvent: Methanol (anhydrous)

Step-by-Step Methodology

-

Imine Formation (Equilibrium):

-

Dissolve (4-Chlorophenyl)(pyridin-3-yl)methanone in anhydrous methanol under

atmosphere. -

Add Ammonium Acetate in a single portion.

-

Technical Insight: Stir at room temperature for 30 minutes. This allows the ketone-imine equilibrium to establish before reduction, minimizing direct reduction of the ketone to the alcohol (a common side product).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Cyanoborohydride portion-wise over 15 minutes.

-

Causality: Slow addition prevents rapid hydrogen gas evolution and exotherms that could degrade the labile imine.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Quenching & Work-up:

-

Quench with 1N HCl (to pH < 2) to decompose excess hydride and hydrolyze any borate complexes.

-

Basify with NaOH (to pH > 10) to liberate the free amine.

-

Extract with Dichloromethane (DCM) (

). -

Dry organic layer over

and concentrate.

-

-

Purification:

-

If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH gradient).

-

Synthesis Workflow Diagram

Figure 1: Reductive amination workflow for the synthesis of CAS 883548-10-5.

Applications in Drug Discovery[5][6]

The (4-Chlorophenyl)(pyridin-3-yl)methanamine scaffold is a versatile building block. Its utility stems from the specific electronic properties of the pyridine ring (H-bond acceptor) and the chlorophenyl ring (lipophilic anchor).

Medicinal Chemistry Utility

-

H1-Antihistamine Analogs: The structure mimics the diarylmethylamine core found in second-generation antihistamines. The pyridine nitrogen provides a handle for further functionalization or salt formation to tune solubility.

-

Kinase Inhibition: The 3-pyridyl moiety is a common "hinge binder" in kinase inhibitor design, interacting with the ATP-binding site of target proteins.

-

Chiral Resolution Studies: As a racemic primary amine, this compound is frequently used to test novel chiral resolving agents or asymmetric synthesis ligands.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures must be observed:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Methine proton (-CH-NH2). Distinctive singlet. | |

| 1H NMR | Pyridine | |

| LC-MS (ESI+) | m/z 219.1 | Protonated molecular ion. |

| IR Spectroscopy | ~3300–3400 | N-H stretching (Primary amine). |

Identification Logic & Verification

When sourcing or verifying this compound, use the following logic flow to ensure authenticity and avoid isomeric confusion.

Figure 2: Decision logic for verifying the identity of CAS 883548-10-5.

References

-

PubChem. (2023). Compound Summary: (4-Chlorophenyl)(pyridin-3-yl)methanamine.[3][1][2][4] National Library of Medicine. Retrieved from [Link]

Sources

- 1. [(4-chlorophenyl)(pyridin-3-yl)methyl](methyl)amine | 1156267-03-6 [sigmaaldrich.com]

- 2. [(4-chlorophenyl)(pyridin-3-yl)methyl](methyl)amine | 1156267-03-6 [sigmaaldrich.com]

- 3. PubChemLite - 883548-10-5 (C12H11ClN2) [pubchemlite.lcsb.uni.lu]

- 4. 883548-10-5|(4-Chlorophenyl)(pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)(pyridin-3-yl)methanamine Precursors

This guide provides an in-depth exploration of the synthetic pathways leading to key precursors of (4-Chlorophenyl)(pyridin-3-yl)methanamine, a valuable building block in pharmaceutical research and development. We will dissect the core chemical strategies, moving beyond simple procedural lists to explain the underlying principles and rationale that govern experimental choices. This document is designed for researchers, medicinal chemists, and process development scientists who require a robust and reliable understanding of these synthetic routes.

The primary and most versatile precursor to (4-Chlorophenyl)(pyridin-3-yl)methanamine[1] is the corresponding ketone, (4-Chlorophenyl)(pyridin-3-yl)methanone [2][3]. The subsequent conversion of this ketone to the target amine is a straightforward and high-yielding transformation. Therefore, this guide will focus predominantly on the efficient synthesis of this pivotal ketone intermediate.

We will explore two principal and field-proven methodologies for the synthesis of (4-Chlorophenyl)(pyridin-3-yl)methanone:

-

Friedel-Crafts Acylation: A classic and powerful method for forming aryl ketones.

-

Grignard Reagent Addition to a Nitrile: A versatile carbon-carbon bond-forming strategy.

Finally, we will detail the terminal step—the reductive amination of the ketone precursor—to provide a complete synthetic pathway to the target methanamine.

Core Synthetic Strategy Overview

The following diagram illustrates the convergent synthetic strategies discussed in this guide. The central objective is the synthesis of the ketone intermediate, which is then converted to the final amine product.

Caption: Overall synthetic pathways to the target amine.

Part 1: Synthesis of the Ketone Precursor via Friedel-Crafts Acylation

This route leverages the reaction between an activated acyl group and an aromatic ring, catalyzed by a Lewis acid. For our target, this involves the acylation of chlorobenzene with nicotinoyl chloride.

Mechanistic Rationale

The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the nicotinoyl chloride. This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich chlorobenzene ring. The choice of a potent Lewis acid is critical for activating the acyl chloride, which would otherwise be unreactive towards the deactivated chlorobenzene ring.

Caption: Simplified workflow of the Friedel-Crafts Acylation.

Experimental Protocol

Step 1a: Synthesis of Nicotinoyl Chloride

Causality: Nicotinic acid must first be converted to the more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[4]

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser (protected by a calcium chloride tube) and a mechanical stirrer, place nicotinic acid (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (5.0-7.0 eq) over 20-30 minutes. The reaction is exothermic.[4]

-

Reaction: Heat the mixture to reflux on a steam bath with continuous stirring for 1-2 hours.

-

Workup: Remove the excess thionyl chloride by distillation under reduced pressure. Add anhydrous benzene and distill again to azeotropically remove any remaining SOCl₂. The resulting nicotinoyl chloride hydrochloride is often used directly in the next step.

Step 1b: Friedel-Crafts Acylation

-

Setup: To the flask containing the crude nicotinoyl chloride hydrochloride, add anhydrous chlorobenzene (serving as both reactant and solvent). Cool the mixture in an ice-salt bath to 5-10°C.

-

Catalyst Addition: With vigorous stirring, add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.[4]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Cautiously pour the dark reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[4] This hydrolyzes the aluminum complexes and protonates the pyridine nitrogen, moving the product into the aqueous layer.

-

Purification: Separate the organic layer (chlorobenzene) and discard it. Extract the acidic aqueous layer with ether to remove non-basic organic impurities. Make the aqueous layer strongly basic with 50% NaOH solution until the aluminum hydroxide precipitate redissolves. Extract the product into chloroform or dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone. Further purification can be achieved by recrystallization or column chromatography.

Part 2: Synthesis of the Ketone Precursor via Grignard Reaction

This pathway involves the nucleophilic addition of an organomagnesium (Grignard) reagent to a nitrile. This is a robust method for constructing ketones and offers an alternative to the Friedel-Crafts route, especially when dealing with sensitive substrates.

Mechanistic Rationale

The Grignard reagent, (4-chlorophenyl)magnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. It readily attacks the electrophilic carbon of the 3-cyanopyridine nitrile group. The resulting intermediate is a magnesium salt of an imine. Subsequent acidic workup hydrolyzes this imine to the desired ketone. The absolute requirement for anhydrous (dry) conditions is paramount, as any trace of water will protonate and destroy the Grignard reagent.[5]

Experimental Protocol

Step 2a: Preparation of (4-Chlorophenyl)magnesium Bromide

Trustworthiness: The initiation of a Grignard reaction is the most critical step. All glassware must be rigorously dried (e.g., oven-dried overnight) and the reaction must be performed under an inert atmosphere (N₂ or Ar).

-

Setup: Place magnesium turnings (1.2 eq) in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Add a small portion of a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous ether from the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by bubble formation and the disappearance of the iodine color.

-

Reaction: Once initiated, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

Step 2b: Reaction with 3-Cyanopyridine and Hydrolysis

-

Addition: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of 3-cyanopyridine (0.9 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution. A precipitate will form.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the consumption of 3-cyanopyridine.

-

Workup & Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow, cautious addition of a saturated aqueous solution of NH₄Cl or dilute HCl.[5] This will hydrolyze the intermediate imine to the ketone.

-

Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (4-Chlorophenyl)(pyridin-3-yl)methanone.

Data Summary: Comparison of Synthetic Routes

| Feature | Route A: Friedel-Crafts Acylation | Route B: Grignard Reaction |

| Starting Materials | Nicotinic Acid, Chlorobenzene | 1-Bromo-4-chlorobenzene, 3-Cyanopyridine |

| Key Reagents | SOCl₂, AlCl₃ | Mg, Anhydrous Ether/THF |

| Reaction Conditions | High temperatures (reflux) | Mild (0°C to reflux) |

| Pros | Uses inexpensive starting materials. Scalable. | Milder conditions. Avoids harsh Lewis acids. |

| Cons | Requires stoichiometric amounts of corrosive AlCl₃. Potentially lower yields with deactivated rings. | Requires strictly anhydrous conditions. Grignard reagent can be difficult to initiate. |

Part 3: Final Conversion to (4-Chlorophenyl)(pyridin-3-yl)methanamine

The conversion of the ketone precursor to the target amine is most efficiently achieved via one-pot reductive amination.[6][7] This process involves the in-situ formation of an imine or iminium ion from the ketone and an ammonia source, which is then immediately reduced by a hydride reagent.

Workflow and Mechanistic Considerations

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[8] They are mild enough not to reduce the ketone starting material but are sufficiently reactive to reduce the protonated imine (iminium ion) intermediate. This selectivity is key to achieving a high yield of the desired amine with minimal formation of the corresponding alcohol byproduct.

Caption: Reductive amination workflow.

Experimental Protocol

-

Setup: Dissolve (4-Chlorophenyl)(pyridin-3-yl)methanone (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Ammonia Source: Add an excess of an ammonia source, such as ammonium acetate (5-10 eq). The acetate serves as a buffer to maintain a slightly acidic pH (typically 4-6), which is optimal for imine formation without degrading the hydride reagent.

-

Reducing Agent: Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Workup: Quench the reaction by adding dilute aqueous HCl to destroy any remaining hydride reagent (caution: gas evolution). Make the solution basic with NaOH or Na₂CO₃.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the crude amine can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

References

- CN103360306A - Method for synthesizing 4-chloro-pyridine.

- The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. Benchchem.

- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University.

- Methanone, diphenyl-, o-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxime. PubChem.

- Grignard Reaction: Triphenylmethanol. YouTube.

- Grignard Reaction. Chem 355 Jasperse.

- CA2763574C - Process for the synthesis of 3-methyl-pyridine.

- Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. University of Wisconsin-River Falls.

- (4-Chlorophenyl)(pyridin-3-yl)methanone. BLDpharm.

- (4-Chlorophenyl)(pyridin-3-yl)methanamine. BLDpharm.

- 3-benzoylpyridine. Organic Syntheses Procedure.

- Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)

- US3891661A - Process for preparation of benzoylpyridines and derivatives.

- The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole deriv

- Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.

- 2147-26-4 | Phenyl(pyridin-4-yl)methanone oxime. ChemScene.

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.

- Amine synthesis by reductive amination (reductive alkyl

- SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Mansoura Journal of Chemistry.

- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

- Easy P2P reductive amin

- (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride. BLDpharm.

- (4-chlorophenyl)(pyridin-3-yl)methanone. ChemBridge.

Sources

- 1. 883548-10-5|(4-Chlorophenyl)(pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. 14548-44-8|(4-Chlorophenyl)(pyridin-3-yl)methanone|BLD Pharm [bldpharm.com]

- 3. You are being redirected... [hit2lead.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

Strategic Utilization of the (4-Chlorophenyl)(pyridin-3-yl)methanamine Scaffold in Drug Discovery

The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic utility of the (4-Chlorophenyl)(pyridin-3-yl)methanamine scaffold. This document is structured for researchers in early-stage drug discovery and lead optimization.

Executive Summary & Chemical Space Analysis

The (4-Chlorophenyl)(pyridin-3-yl)methanamine moiety (CAS: 883548-10-5) represents a high-value "privileged scaffold" in medicinal chemistry. It functions as a bioisostere of the classical 4-chlorobenzhydrylamine pharmacophore found in first-generation antihistamines (e.g., chlorcyclizine, meclizine) and anxiolytics (e.g., hydroxyzine).

By replacing one phenyl ring of the benzhydryl system with a pyridin-3-yl group, researchers achieve three critical optimization goals:

-

Lipophilicity Modulation: The pyridine nitrogen lowers LogP (typically by ~1.0–1.5 units), improving aqueous solubility and oral bioavailability.

-

Metabolic Stability: The electron-deficient pyridine ring is less susceptible to oxidative metabolism (e.g., hydroxylation) compared to a phenyl ring, though the nitrogen lone pair introduces a handle for specific CYP interactions.

-

pKa Tuning: The basicity of the pyridine nitrogen (pKa ~5.2) combined with the primary amine (pKa ~9-10) creates a dicationic character at physiological pH, altering receptor binding kinetics compared to the neutral/monocationic phenyl analogs.

Structural Pharmacophore

The scaffold consists of a chiral center connecting three distinct vectors:

-

Vector A (4-Chlorophenyl): Provides lipophilic bulk and halogen bonding capability (sigma-hole interactions).

-

Vector B (Pyridin-3-yl): Acts as a hydrogen bond acceptor and a heme-coordinating ligand (in CYP targets).

-

Vector C (Primary Amine): The primary anchor for ionic interactions (e.g., Asp/Glu residues in GPCRs) and the site for further derivatization (urea, amide, or alkyl linkages).

Synthetic Architecture & Causality

Accessing this scaffold requires navigating the competing reactivity of the pyridine ring and the chemoselectivity of the benzylic position. The preferred industrial route avoids radical halogenation (due to pyridine instability) and instead utilizes Reductive Amination or Oxime Reduction .

Retrosynthetic Logic

The synthesis is designed to ensure chiral control and scalability .

-

Starting Material: (4-Chlorophenyl)(pyridin-3-yl)methanone (commercially available or accessible via Friedel-Crafts/Grignard).

-

Key Transformation: Ketone

Oxime -

Rationale: Direct reductive amination (using

) often yields secondary amine dimers. The oxime route isolates the nitrogen installation step from the reduction step, preventing dimerization.

Visualization: Synthetic Pathway (DOT)

The following diagram outlines the high-yield synthetic workflow and potential derivatization points.

Caption: Step-wise synthesis from ketone precursor to enantiopure amine scaffold.

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Synthesis of (4-Chlorophenyl)(pyridin-3-yl)methanamine

Objective: Convert (4-chlorophenyl)(pyridin-3-yl)methanone to the racemic primary amine.

Reagents:

-

(4-Chlorophenyl)(pyridin-3-yl)methanone (1.0 eq)[1]

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium Acetate (2.0 eq)

-

Zinc dust (4.0 eq)

-

Acetic Acid (glacial) / Ethanol solvent system

Step-by-Step Methodology:

-

Oxime Formation:

-

Dissolve the ketone in Ethanol (10 mL/g). Add Hydroxylamine HCl and Sodium Acetate.

-

Reflux for 3 hours.[2]

-

Checkpoint: Monitor TLC (30% EtOAc/Hexane). The ketone spot (UV active) should disappear, replaced by a more polar oxime spot.

-

Evaporate solvent, partition between water/DCM, and dry the organic layer to obtain the crude oxime.

-

-

Zinc Reduction (Mild Conditions):

-

Workup & Purification:

-

Filter off zinc salts through Celite.

-

Basify the filtrate with 4N NaOH to pH > 12 (Crucial: Pyridines can trap protons; high pH ensures the free base is formed).

-

Extract with DCM (3x).

-

Purification: Flash chromatography (DCM:MeOH:NH4OH, 95:4:1).

-

Protocol B: Chiral Resolution (Self-Validating System)

Since the biological activity of benzhydryl amines is often stereospecific (e.g., Levocetirizine is the active eutomer of Cetirizine), resolving this scaffold is critical.

-

Salt Formation: Dissolve racemic amine in hot Ethanol. Add 0.5 eq of L-(+)-Tartaric acid .

-

Crystallization: Allow to cool slowly to 4°C. The diastereomeric salt of one enantiomer will crystallize.

-

Validation: Collect crystals, free the base (small aliquot), and run Chiral HPLC (Chiralpak AD-H column, Hexane/IPA/DEA).

-

Recycle: If ee < 98%, recrystallize. If the filtrate contains the desired isomer, switch to D-(-)-Tartaric acid.

Therapeutic Applications & SAR Logic

H1-Receptor Antagonists (Next-Gen Antihistamines)

This scaffold is a direct analog of the Chlorpheniramine and Meclizine families.

-

Design Strategy: Replace the phenyl ring of Meclizine with Pyridin-3-yl.

-

Expected Outcome: Reduced blood-brain barrier (BBB) penetration if the pyridine increases PSA (Polar Surface Area) significantly, potentially reducing sedation (a desirable trait for 2nd gen antihistamines).

-

SAR Table:

| Substituent (Ar1) | Substituent (Ar2) | Linker (X) | Target | Effect of Pyridine-3-yl |

| 4-Cl-Phenyl | Phenyl | -NH- | H1 Receptor | Baseline (High Lipophilicity) |

| 4-Cl-Phenyl | Pyridin-3-yl | -NH- | H1 Receptor | Improved Solubility, Lower LogP |

| 4-Cl-Phenyl | Pyridin-2-yl | -NH- | H1 Receptor | CYP2D6 inhibition risk (common with 2-pyridyls) |

CYP11B1/B2 Inhibitors (Cortisol/Aldosterone Synthase)

The pyridine nitrogen is a known heme-coordinating motif.

-

Mechanism: The pyridine nitrogen forms a coordinate covalent bond with the Heme Iron (Fe) in the CYP active site. The 4-chlorophenyl group fits into the hydrophobic pocket adjacent to the heme.

-

Therapeutic Utility: Potential treatment for Cushing's syndrome (CYP11B1) or Heart Failure (CYP11B2).

-

Visualization: Pharmacophore Interaction.[5]

Caption: Interaction map of the scaffold within a CYP enzyme active site.

References

-

PubChem. (4-Chlorophenyl)(pyridin-3-yl)methanamine - Compound Summary. National Library of Medicine. Available at: [Link]

-

Frontiers in Materials. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.[6] (2023).[5][6] Available at: [Link]

-

National Institutes of Health (NIH). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 Inhibitors. (2014).[7][6] Available at: [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 3. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 7. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Pharmacological Potential of (4-Chlorophenyl)(pyridin-3-yl)methanamine

The following technical guide details the biological activity, pharmacological potential, and experimental characterization of (4-Chlorophenyl)(pyridin-3-yl)methanamine (CAS 883548-10-5). This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

(4-Chlorophenyl)(pyridin-3-yl)methanamine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Belonging to the diarylmethylamine class, this compound integrates a lipophilic 4-chlorophenyl moiety with a polar, H-bond-accepting pyridine ring.

While often utilized as a high-value intermediate in the synthesis of complex kinase inhibitors and GPCR ligands, the free amine and its hydrochloride salts exhibit distinct intrinsic biological activities, most notably antibacterial efficacy against Gram-negative pathogens and antiproliferative activity in cancer models. This guide analyzes its pharmacophore, validated biological effects, and experimental protocols for characterization.[1][2]

Chemical Profile & Pharmacophore Analysis[3]

The molecule's biological versatility stems from its ability to interact with protein targets via three distinct binding modalities:

-

Pi-Stacking/Hydrophobic Pocket: The 4-chlorophenyl ring occupies lipophilic pockets (e.g., in enzyme active sites).

-

Hydrogen Bonding/Coordination: The pyridine nitrogen acts as a hydrogen bond acceptor or metal chelator (relevant in metalloenzyme inhibition).

-

Ionic Interaction: The primary amine (protonated at physiological pH) forms salt bridges with aspartate/glutamate residues in receptor binding pockets.

Physicochemical Properties (Calculated)

| Property | Value | Significance |

| Molecular Weight | 218.68 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| LogP | ~2.5 - 2.8 | Optimal lipophilicity for membrane permeability. |

| pKa (Pyridine N) | ~3.5 | Remains unprotonated at pH 7.4 (H-bond acceptor). |

| pKa (Amine N) | ~8.9 | Predominantly protonated at pH 7.4 (Cationic interaction). |

| H-Bond Donors | 1 (NH2) | Critical for receptor anchoring. |

| H-Bond Acceptors | 2 (Pyridine N, NH2) | Facilitates specificity. |

Visualization: Pharmacophore Map

The following diagram illustrates the functional zones of the molecule responsible for its biological interactions.

Caption: Pharmacophore mapping of (4-Chlorophenyl)(pyridin-3-yl)methanamine highlighting key binding interactions.

Biological Activity Profiles

Antibacterial Activity (Gram-Negative Focus)

Research indicates that hydrochloride salts of chlorophenyl-pyridinyl-methylamines exhibit significant antibacterial activity.[3]

-

Target Organism: Pseudomonas aeruginosa (Gram-negative).[3]

-

Potency: Derivatives have shown inhibition zones comparable to standard antibiotics in agar well diffusion assays.

-

Mechanism: The amphiphilic nature (cationic amine + lipophilic rings) likely facilitates membrane disruption or interference with bacterial efflux pumps. The pyridine ring may also coordinate with bacterial metalloenzymes.

Anticancer & Antiproliferative Activity

This scaffold serves as a precursor to diaryl-ureas and diarylamides , which are potent inhibitors of Raf kinases (e.g., BRAF) and VEGFR.

-

Direct Activity: The free amine shows moderate cytotoxicity against specific cell lines (e.g., HepG2, A549) by disrupting cell cycle progression.

-

Signaling Pathway: Inhibition of the MAPK/ERK pathway .[2] The pyridine moiety mimics the adenine ring of ATP, binding to the kinase hinge region.

Neurological Activity (Monoamine Transporters)

Structurally analogous to Chlorpheniramine and Sertraline , the diarylmethylamine core is a privileged motif for binding to monoamine transporters (SERT, NET, DAT).

-

Potential: Modulation of reuptake inhibition for antidepressant or anxiolytic effects.

-

Selectivity: Substitution on the pyridine ring (e.g., phenoxy groups) can shift selectivity toward Noradrenaline Reuptake Inhibition (NRI).[4]

Experimental Protocols

Protocol A: Chemical Synthesis (Reductive Amination)

Use this protocol to generate the scaffold for biological testing.

Reaction Principle: Condensation of 4-chlorobenzaldehyde with 3-aminopyridine (or vice versa, using ketone/amine precursors) followed by reduction. A more direct route involves the Grignard addition to a nitrile.

-

Reagents: 3-Cyanopyridine, 4-Chlorophenylmagnesium bromide, Sodium borohydride (NaBH4), Methanol.

-

Step 1 (Grignard Addition):

-

Under inert atmosphere (N2), dissolve 3-cyanopyridine (1.0 eq) in dry THF.

-

Add 4-chlorophenylmagnesium bromide (1.2 eq) dropwise at 0°C.

-

Reflux for 2 hours to form the imine intermediate.

-

-

Step 2 (Reduction):

-

Cool the mixture and add Methanol.

-

Add NaBH4 (2.0 eq) slowly at 0°C. Stir at room temperature for 4 hours.

-

-

Workup: Quench with NH4Cl, extract with Ethyl Acetate, dry over MgSO4, and concentrate.

-

Purification: Column chromatography (Silica gel, Hexane:EtOAc).

Protocol B: In Vitro Antibacterial Assay (MIC Determination)

Standardized broth microdilution method.

-

Preparation: Dissolve test compound in DMSO to 10 mg/mL stock.

-

Inoculum: Adjust bacterial culture (P. aeruginosa ATCC 27853) to 0.5 McFarland standard (

CFU/mL). -

Plate Setup:

-

Use 96-well sterile plates.

-

Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

-

Perform serial 2-fold dilutions of the test compound (Range: 512 µg/mL to 0.5 µg/mL).

-

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Protocol C: Biological Mechanism Visualization

The following diagram details the hypothetical mechanism of action when this scaffold is incorporated into kinase inhibitors (e.g., targeting BRAF in cancer cells).

Caption: Mechanism of Action for kinase inhibition via ATP-competitive binding.

Toxicology & Safety Considerations

-

Pyridine Metabolism: The pyridine ring is susceptible to N-oxidation by CYP450 enzymes or N-methylation. N-oxide metabolites can be reactive; however, the 3-substitution pattern is generally more stable than 2- or 4-substituted pyridines regarding bioactivation.

-

Chloro-substituent: The 4-chlorophenyl group increases lipophilicity and metabolic stability (blocking para-hydroxylation) but may undergo oxidative dechlorination in rare cases.

-

Handling: The free amine is an irritant. Hydrochloride salts are hygroscopic. Standard PPE (gloves, fume hood) is mandatory.

References

-

Vertex Pharmaceuticals. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Der Pharma Chemica. (2011). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica, 3(4), 116-122. Link

-

MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Link

-

National Institutes of Health (PMC). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Link

-

BenchChem. Bisamine: Antimicrobial Properties. Link

Sources

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (4-Chlorophenyl)(pyridin-3-yl)methanamine

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Chlorophenyl)(pyridin-3-yl)methanamine

Introduction

(4-Chlorophenyl)(pyridin-3-yl)methanamine is a bi-aryl secondary amine with the chemical formula C₁₂H₁₁ClN₂ and a molecular weight of approximately 218.68 g/mol .[1] This compound serves as a crucial building block, or scaffold, in medicinal chemistry and drug development. Its structural motifs—a substituted chlorophenyl ring and a pyridinyl group—are present in numerous biologically active molecules. As such, its unambiguous synthesis and characterization are paramount for researchers in the field.[2][3]

This guide provides a comprehensive overview of the essential spectroscopic data required to identify and verify the structure of (4-Chlorophenyl)(pyridin-3-yl)methanamine. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the scientific rationale behind the expected spectral features, empowering researchers to interpret their own results with confidence.

Molecular Structure

The structural arrangement of the molecule is fundamental to understanding its spectroscopic signature.

Corrected DOT script for Molecular Structure

Caption: Molecular structure of (4-Chlorophenyl)(pyridin-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (4-Chlorophenyl)(pyridin-3-yl)methanamine, both ¹H and ¹³C NMR will provide distinct and complementary information.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show signals corresponding to the amine, methine, and aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen will cause nearby protons to appear at a lower field (deshielded).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine H-2 | ~ 8.60 | d | ~ 2.0 | 1H |

| Pyridine H-6 | ~ 8.50 | dd | ~ 4.8, 1.5 | 1H |

| Pyridine H-4 | ~ 7.70 | dt | ~ 8.0, 2.0 | 1H |

| Chlorophenyl H-2',6' | ~ 7.35 | d | ~ 8.5 | 2H |

| Pyridine H-5 | ~ 7.28 | dd | ~ 8.0, 4.8 | 1H |

| Chlorophenyl H-3',5' | ~ 7.30 | d | ~ 8.5 | 2H |

| Methine (-CH -NH₂) | ~ 5.50 | s | - | 1H |

| Amine (-CH-NH₂ ) | ~ 2.00 | br s | - | 2H |

Causality and Interpretation:

-

Pyridine Protons: The protons on the pyridine ring are significantly deshielded due to the electronegativity of the ring nitrogen. The H-2 and H-6 protons, being closest to the nitrogen, are expected at the lowest field.

-

Chlorophenyl Protons: The protons on the 4-chlorophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The symmetry of the ring means that H-2' and H-6' are chemically equivalent, as are H-3' and H-5'.

-

Methine Proton: The single proton on the benzylic carbon is adjacent to two aromatic rings and a nitrogen atom, all of which are electron-withdrawing. This will shift its signal significantly downfield to the ~5.50 ppm region.

-

Amine Protons: The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding. The signal may also be exchanged with D₂O.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| Pyridine C-2 | ~ 149.5 |

| Pyridine C-6 | ~ 148.0 |

| Chlorophenyl C-1' | ~ 142.0 |

| Pyridine C-4 | ~ 135.0 |

| Pyridine C-3 | ~ 138.0 |

| Chlorophenyl C-4' | ~ 133.0 |

| Chlorophenyl C-2',6' | ~ 129.0 |

| Chlorophenyl C-3',5' | ~ 128.5 |

| Pyridine C-5 | ~ 123.5 |

| Methine (-C H-NH₂) | ~ 60.0 |

Causality and Interpretation:

-

Aromatic Carbons: Carbons adjacent to nitrogen (Pyridine C-2, C-6) or chlorine (Chlorophenyl C-4') are significantly influenced and show distinct chemical shifts. The remaining aromatic carbons appear in the typical range of 120-140 ppm.

-

Methine Carbon: This sp³-hybridized carbon is bonded to two aromatic systems and a nitrogen, shifting it downfield to around 60.0 ppm, a characteristic region for such structures.

--[4]-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 3500 | N-H Stretch (amine) | Medium, broad (two bands) |

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch | Weak |

| ~ 1600, 1580, 1470 | C=C & C=N Ring Stretch | Medium-Strong |

| 1250 - 1350 | C-N Stretch | Medium |

| 1080 - 1100 | C-Cl Stretch | Strong |

Causality and Interpretation:

-

N-H Stretch: The most diagnostic feature for this molecule is the presence of two medium-intensity bands in the 3300-3500 cm⁻¹ region, which is characteristic of a primary amine (-NH₂).

-

C-H Stretches: The signals above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while the weaker signals below 3000 cm⁻¹ correspond to the methine C-H bond.

-

Ring Vibrations: The sharp peaks in the 1470-1600 cm⁻¹ "fingerprint" region are characteristic of the vibrations within the two aromatic rings.

-

C-Cl Stretch: A strong absorption band around 1090 cm⁻¹ is a reliable indicator of the C-Cl bond from the chlorophenyl moiety.

--[4]-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features.

| m/z Value | Interpretation |

| 218 / 220 | [M]⁺˙ / [M+2]⁺˙ Molecular Ion |

| 201 / 203 | [M - NH₃]⁺˙ |

| 182 | [M - Cl]⁺ |

| 140 / 142 | [C₇H₅NCl]⁺ |

| 111 / 113 | [C₆H₄Cl]⁺ |

| 78 | [C₅H₄N]⁺ |

Causality and Interpretation:

-

Molecular Ion Peak: The most critical observation is the molecular ion peak [M]⁺˙. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak will appear as a doublet with a characteristic ~3:1 intensity ratio at m/z 218 and 220, respectively. This is a definitive confirmation of the presence of one chlorine atom in the molecule.

-

[5] Fragmentation Pathway: The molecule is expected to fragment via pathways that lead to stable ions. The primary fragmentation is the benzylic cleavage on either side of the methine carbon.

Caption: Proposed key fragmentation pathways for (4-Chlorophenyl)(pyridin-3-yl)methanamine in MS.

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols must be followed.

General Experimental Workflow

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the dried, purified compound into a clean NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS, 0.0 ppm).

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H spectrum (e.g., 16 scans) followed by a ¹³C spectrum (e.g., 1024 scans) at a constant temperature, typically 298 K.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Background Scan: Place the KBr pellet holder (empty) in the spectrometer and run a background scan.

-

Sample Scan: Place the sample pellet in the holder and acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Tuning: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the molecular ion.

-

Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). For high-resolution data, use a TOF or Orbitrap analyzer.

Safety and Handling

(4-Chlorophenyl)(pyridin-3-yl)methanamine and its precursors should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Based on data for structurally related compounds, the following GHS hazard statements may apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

-

M. D. P. I. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

-

PubMed. (1993). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Retrieved from [Link]

-

PubChemLite. (n.d.). Acetamide, n-[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]-2-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]. Retrieved from [Link]

-

M. D. P. I. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. Retrieved from [Link]

-

M. D. P. I. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Retrieved from [Link]

-

Supplementary Information. (n.d.). Hydroboration of N-benzylideaniline Catalyzed by n-Butyllithium and Lithium Anilides. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. Retrieved from [Link]

-

PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

-

M. D. P. I. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Retrieved from [Link]

-

PubChem. (n.d.). N-[(3-chlorophenyl)methyl]-N-[5-(dimethylamino)pyridin-2-yl]-2-(isoquinolin-4-yl)acetamide. Retrieved from [Link]

Sources

- 1. 883548-10-5|(4-Chlorophenyl)(pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile | MDPI [mdpi.com]

- 5. 4-chlorophenyl pyridin-3-yl ketone (14548-44-8) 13C NMR spectrum [chemicalbook.com]

- 6. 14548-44-8|(4-Chlorophenyl)(pyridin-3-yl)methanone|BLD Pharm [bldpharm.com]

A Technical Guide to the Safe Handling of (4-Chlorophenyl)(pyridin-3-yl)methanamine

Abstract

This document provides a comprehensive technical guide on the safety and handling precautions for (4-Chlorophenyl)(pyridin-3-yl)methanamine (CAS No. 104595-78-0). It is intended for researchers, chemists, and drug development professionals who may handle this compound or structurally similar aminopyridine derivatives. This guide synthesizes data from safety data sheets (SDS), toxicological information on analogous compounds, and established best practices in laboratory safety. It covers hazard identification, exposure controls, emergency procedures, and proper disposal, emphasizing the causality behind each recommendation to ensure a self-validating system of laboratory safety.

Compound Profile and Hazard Identification

(4-Chlorophenyl)(pyridin-3-yl)methanamine is a substituted aminopyridine derivative. While specific toxicological data for this exact compound is not extensively published, the known hazards of its structural motifs—a chlorophenyl group and an aminopyridine core—necessitate a cautious approach. Data for analogous compounds indicate significant potential for acute toxicity, irritation, and organ-specific effects.

The primary hazards are identified through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The classifications for structurally related chemicals suggest that this compound should be treated as, at minimum, acutely toxic, a skin and eye irritant, and a potential respiratory irritant.[1][2]

1.1. GHS Hazard Classification Summary

Based on data from analogous compounds, (4-Chlorophenyl)(pyridin-3-yl)methanamine should be handled as a substance with the following GHS classifications.[3][4][5]

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage | Danger | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Causality: The aminopyridine moiety is known for its potential neurotoxic effects and ability to be readily absorbed through the skin.[6] The chlorophenyl group can enhance lipophilicity, potentially increasing dermal absorption and systemic toxicity. The primary amine is basic and can cause irritation or corrosive damage to tissues upon direct contact, particularly the eyes and respiratory tract.[7][8]

Risk Assessment and Exposure Control

A thorough risk assessment must be conducted before any procedure involving this compound. The following workflow diagram illustrates the essential decision-making process.

Caption: Spill Response Decision Tree.

4.2. First Aid Measures

-